molecular formula C11H8ClNO2 B181925 Methyl 4-chloroquinoline-2-carboxylate CAS No. 114935-92-1

Methyl 4-chloroquinoline-2-carboxylate

Cat. No. B181925
M. Wt: 221.64 g/mol
InChI Key: AAHYMHHQOLSODU-UHFFFAOYSA-N
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Description

“Methyl 4-chloroquinoline-2-carboxylate” is an organic compound with the molecular formula C11H8ClNO2 . It has a molecular weight of 221.64 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new 2-methylquinoline-4-carboxilic acid derivatives were synthesized by stirring pyruvic acid and aromatic amine in ethanol .


Molecular Structure Analysis

The molecular structure of “Methyl 4-chloroquinoline-2-carboxylate” consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This core is substituted at the 2nd position with a chlorine atom and at the 4th position with a carboxylate functional group .


Physical And Chemical Properties Analysis

“Methyl 4-chloroquinoline-2-carboxylate” is a solid compound . It has a molecular weight of 221.64 g/mol . The InChI code for this compound is 1S/C11H8ClNO2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3 .

Scientific Research Applications

Potential Antimalarial Activity

Methyl 4-chloroquinoline-2-carboxylate and its derivatives have been a point of interest due to their potential antimalarial properties. Tiwari et al. (2021) synthesized novel 4-aminoquinoline analogues with a methyl group at the 4-aminoquinoline moiety and evaluated their antimalarial activity. The study reported that among the tested compounds, some showed significant inhibition against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, demonstrating the potential of methyl 4-chloroquinoline-2-carboxylate derivatives in antimalarial drug development (Tiwari et al., 2021).

Anti-inflammatory and Antinociceptive Properties

Research indicates that derivatives of methyl 4-chloroquinoline-2-carboxylate may possess anti-inflammatory and antinociceptive properties. A study by Silva et al. (2017) on 4‐phenylselenyl‐7‐chloroquinoline (4‐PSQ), a compound containing a quinoline structure, demonstrated potential anti-inflammatory and antinociceptive effects. The study suggested that the modulation of serotonergic, nitrergic, and glutamatergic systems might contribute to the compound's effects, indicating the therapeutic potential of quinolinic compounds for acute inflammation (Silva et al., 2017).

Antidepressant-like and Neuroprotective Effects

The chemical structure related to methyl 4-chloroquinoline-2-carboxylate shows promising antidepressant-like and neuroprotective effects. For instance, Możdżeń et al. (2019) studied 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and found it to have significant neuroprotective activity, potentially beneficial for depression therapy. The study highlights the compound's interaction with dopamine receptors and its inhibitory effect on monoamine oxidase enzymes, suggesting its utility in treating depression while potentially controlling adverse CNS inflammatory processes accompanying the condition (Możdżeń et al., 2019).

Antitumor and Anticancer Activity

Compounds structurally related to methyl 4-chloroquinoline-2-carboxylate have been explored for their antitumor and anticancer activities. For example, Chou et al. (2010) synthesized a hydrophilic prodrug, CHM-1-P-Na, derived from CHM-1 (2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one), demonstrating remarkable antitumor activity and pharmacological effects on enzymes related to tumor cells. The study indicates the potential of quinoline derivatives in developing effective anticancer agents with minimal impact on normal biological functions (Chou et al., 2010).

properties

IUPAC Name

methyl 4-chloroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHYMHHQOLSODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloroquinoline-2-carboxylate

CAS RN

114935-92-1
Record name methyl 4-chloroquinoline-2-carboxylate
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